molecular formula C12H16BrN B13216142 3-(3-Bromophenyl)-4-ethylpyrrolidine

3-(3-Bromophenyl)-4-ethylpyrrolidine

Cat. No.: B13216142
M. Wt: 254.17 g/mol
InChI Key: ZSHMDXWJMRPYKF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4-ethylpyrrolidine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4-ethylpyrrolidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated phenyl compound with an ethylpyrrolidine derivative using a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

3-(3-Bromophenyl)-4-ethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-4-methylpyrrolidine
  • 3-(3-Bromophenyl)-4-propylpyrrolidine
  • 3-(4-Bromophenyl)-4-ethylpyrrolidine

Uniqueness

3-(3-Bromophenyl)-4-ethylpyrrolidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group on the pyrrolidine ring can also affect its physical and chemical properties, making it distinct from similar compounds .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-(3-bromophenyl)-4-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3

InChI Key

ZSHMDXWJMRPYKF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC(=CC=C2)Br

Origin of Product

United States

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